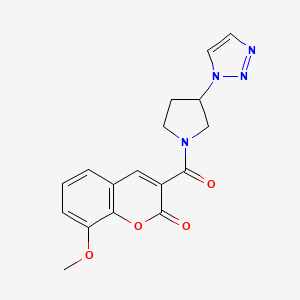

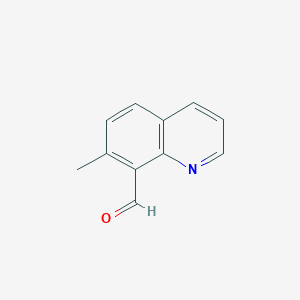

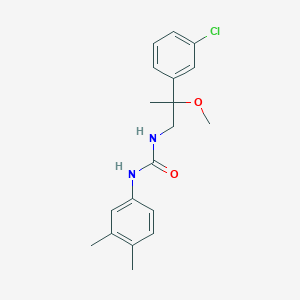

3-(3-bromobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3-bromobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BB-94, and it is a potent inhibitor of matrix metalloproteinases (MMPs). MMPs are a family of enzymes that play a crucial role in the degradation of extracellular matrix (ECM) components, which are essential for tissue remodeling and repair. The inhibition of MMPs has been linked to various pathological conditions, including cancer, arthritis, and cardiovascular diseases. Therefore, BB-94 has been extensively studied for its potential therapeutic applications.

科学的研究の応用

Synthesis and Chemical Properties

- Diversity-Oriented Synthesis : A study by Han, Wu, and Dai (2014) elaborates on a diversity-oriented synthesis approach for highly functionalized benzofuran-2-carboxamides. This method combines Ugi four-component reaction and microwave-assisted Rap–Stoermer reaction, showcasing a pathway that could potentially be applicable for synthesizing compounds like 3-(3-bromobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide with modifications in starting materials or reaction conditions Synlett.

Biological and Medicinal Applications

- Antimicrobial Activities : Kumari et al. (2019) report on the synthesis and antimicrobial screening of 5-bromobenzofuranyl aryl ureas and carbamates, indicating the potential for benzofuran derivatives to act against various microbial strains. This suggests that similar compounds could be explored for their antimicrobial properties Asian Journal of Organic & Medicinal Chemistry.

Material Science and Corrosion Inhibition

- Corrosion Inhibition : Mishra et al. (2018) explore N-Phenyl-benzamide derivatives for the acidic corrosion inhibition of mild steel, demonstrating how electronic substituents influence inhibition efficiency. This highlights a potential application area for benzamide derivatives in materials science, especially in corrosion protection strategies Journal of Molecular Liquids.

Pharmaceutical Research

- Anti-inflammatory Agents : Research by Khadse, Talele, and Agrawal (2011) on (E/Z)‐aminocarbonyl arylvinylbenzamides investigates their anti-inflammatory activity and ulcerogenic tendency, providing insights into the therapeutic potential of benzamide derivatives in developing safer anti-inflammatory medications Archiv der Pharmazie.

特性

IUPAC Name |

3-[(3-bromobenzoyl)amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14BrN3O5/c23-14-5-3-4-13(12-14)21(27)25-19-17-6-1-2-7-18(17)31-20(19)22(28)24-15-8-10-16(11-9-15)26(29)30/h1-12H,(H,24,28)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXARZPCPRYHZJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC(=CC=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14BrN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

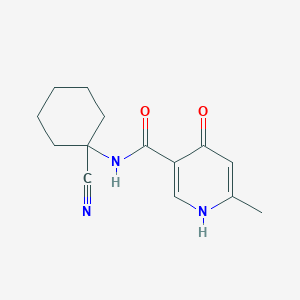

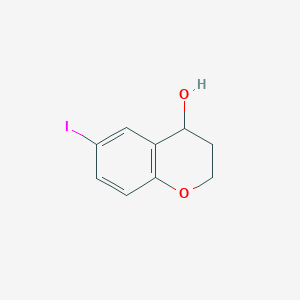

![10-(4-fluorophenyl)-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one](/img/structure/B2926593.png)

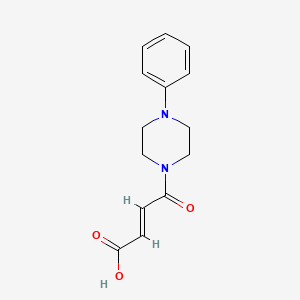

![2-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2926602.png)

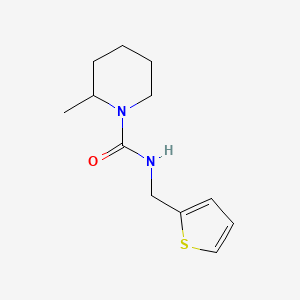

![N-[3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]prop-2-enamide](/img/structure/B2926604.png)